molecular formula C21H22N2O4 B2735168 Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301322-96-3

Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2735168
CAS No.: 301322-96-3
M. Wt: 366.417
InChI Key: WAFDEQJPSRMTPS-UHFFFAOYSA-N
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Description

Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or its modified protocols. Its structure features:

  • A methyl ester at position 3.
  • 1,6-dimethyl substituents on the tetrahydropyrimidine ring.
  • A 4-(benzyloxy)phenyl group at position 4, introducing steric bulk and electron-donating properties due to the benzyloxy moiety.
  • A 2-oxo (keto) group, critical for hydrogen bonding and intermolecular interactions .

Properties

IUPAC Name

methyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-14-18(20(24)26-3)19(22-21(25)23(14)2)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFDEQJPSRMTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the following steps:

  • Step 1: : Condensation of ethyl acetoacetate with urea in the presence of an acid catalyst to form 1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

  • Step 2: : Introduction of the benzyloxyphenyl group through a nucleophilic substitution reaction using 4-(benzyloxy)benzyl chloride as the alkylating agent.

  • Step 3: : Methylation of the carboxylate group to yield the final compound.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors for improved efficiency. The optimization of reaction conditions, including temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidative cleavage, particularly at the benzyloxy group.

  • Reduction: : Reduction reactions can target the oxo group, potentially converting it into a hydroxyl group.

  • Substitution: : The phenyl and benzyloxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an aprotic solvent.

  • Substitution: : Alkyl halides or aryl halides under basic conditions for nucleophilic substitution reactions.

Major Products:
  • Oxidative cleavage typically produces phenolic and benzoic acid derivatives.

  • Reduction results in hydroxylated analogs.

  • Substitution yields various alkylated or arylated derivatives, depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that compounds similar to methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial properties. For example, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making them potential candidates for developing new antibiotics .

Anticancer Properties
The structural characteristics of tetrahydropyrimidines suggest potential anticancer activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have shown that modifications in the tetrahydropyrimidine structure can enhance cytotoxicity against specific cancer cell lines . This opens avenues for further exploration into this compound as a scaffold for anticancer drug development.

Agricultural Applications

Pesticidal Activity
Tetrahydropyrimidine derivatives have been explored for their pesticidal properties. Research has indicated that these compounds can act as effective fungicides and insecticides. The unique chemical structure allows them to interact with biological systems in pests and pathogens, potentially disrupting their metabolic processes . The incorporation of benzyloxy groups may enhance the lipophilicity and bioavailability of the compound in agricultural applications.

Material Science Applications

Polymer Chemistry
The synthesis of polymers incorporating tetrahydropyrimidine units has been investigated for creating materials with specific mechanical and thermal properties. The ability to modify the chemical structure of tetrahydropyrimidines allows for the tuning of polymer characteristics such as flexibility and thermal stability . This could lead to advancements in creating high-performance materials for various industrial applications.

Case Study: Antimicrobial Screening

A study conducted on related tetrahydropyrimidine compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics. The research involved testing against a range of microbial strains using agar diffusion methods. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency .

Case Study: Anticancer Activity

Another investigation focused on the cytotoxic effects of tetrahydropyrimidine derivatives on human cancer cell lines. The study utilized assays to measure cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations .

Mechanism of Action

Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects through various mechanisms:

  • Molecular Targets: : It can bind to specific proteins and enzymes, inhibiting their activity. For example, it may inhibit certain kinases involved in cell proliferation.

  • Pathways: : The compound can modulate signaling pathways related to apoptosis, cell cycle regulation, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name / ID (Evidence) R4 Substituent X (Position 2) Ester Group (Position 5) Key Properties/Activities
Target Compound 4-(Benzyloxy)phenyl O Methyl Not explicitly reported
Methyl 4-phenyl analog () Phenyl O Methyl Antibacterial activity
Methyl 4-(4-bromo-2-hydroxyphenyl) analog () 4-Bromo-2-hydroxyphenyl O Methyl Mp 231–232°C; 77% yield
Methyl 4-(2-(benzyloxy)phenyl) analog () 2-(Benzyloxy)phenyl O Methyl Thymidine phosphorylase inhibition (NA/NC data)
Benzoyloxy-thioxo analog () 4-(Benzoyloxy)phenyl S Methyl Thioxo group enhances H-bonding
Ethyl 4-fluorophenyl analog () 4-Fluorophenyl O Ethyl Antibacterial activity; lower lipophilicity
4-Methoxybenzyl ester analog () 2-(Benzyloxy)phenyl O 4-Methoxybenzyl Modified ester for solubility
Key Observations:

Substituent Position: The 4-(benzyloxy)phenyl group in the target compound differs from 2-(benzyloxy)phenyl () in regiochemistry, altering steric and electronic profiles. The para-substitution likely enhances planarity and π-π stacking compared to ortho-substitution .

Ester Group :

  • Methyl esters (–3, 6) generally exhibit higher volatility but lower solubility compared to ethyl esters (–10). Ethyl groups may reduce steric hindrance in biological interactions .

Oxo vs.

Biological Activity

Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its diverse biological activities. Its unique tetrahydropyrimidine structure contributes to its potential as a therapeutic agent in various medical applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24N2O4
  • Molecular Weight : 366.42 g/mol
  • Structural Features :
    • Tetrahydropyrimidine core
    • Dimethyl groups at positions 1 and 6
    • Benzyloxy group at the para position of the phenyl ring
    • Carboxylate group at position 5

The presence of these functional groups enhances its lipophilicity and cellular penetration, which are critical for its biological activity .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antimicrobial Activity

The compound demonstrates notable antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungal strains like Candida albicans. The antimicrobial mechanism is likely related to the tetrahydropyrimidine core's interaction with microbial cell membranes .

Antitumor Activity

Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving the inhibition of thymidine phosphorylase (TP), an enzyme linked to angiogenesis and tumor progression. In vitro assays have indicated that derivatives of similar pyrimidine structures exhibit IC50 values in the micromolar range, highlighting their potential as antitumor agents .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been observed in various models. Compounds with similar structural features have shown the ability to reduce pro-inflammatory cytokines in cell cultures and animal models .

Case Study: Antimicrobial Efficacy

A study conducted by Nagaraj and Reddy (2008) evaluated several pyrimidine derivatives for their antimicrobial activity. The findings indicated that compounds with similar structural motifs to this compound exhibited significant activity against E. coli, S. aureus, and C. albicans, suggesting a promising application in treating infections caused by these pathogens .

Table: Biological Activity Summary

Activity Type Target Organisms/Cells Mechanism IC50 Values (µM)
AntimicrobialStaphylococcus aureusMembrane disruptionNot specified
Bacillus subtilisMembrane disruptionNot specified
Candida albicansCell wall synthesis inhibitionNot specified
AntitumorHeLa cellsThymidine phosphorylase inhibition~394.3
Anti-inflammatoryVarious cell typesCytokine modulationNot specified

Q & A

How can researchers optimize the synthesis of this tetrahydropyrimidine derivative to improve yield and purity?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, including Biginelli-type cyclocondensation. Key steps include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMSO or dichloromethane) to stabilize intermediates and enhance reaction rates .
  • Temperature Control: Maintain temperatures between 60–80°C to avoid decomposition of sensitive intermediates .
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

What spectroscopic and crystallographic methods are used to confirm the molecular structure?

Basic Research Question
Methodological Answer:

  • Spectroscopy:
    • 1H/13C NMR: Assign peaks using DEPT-135 to distinguish CH, CH2, and CH3 groups. The benzyloxy group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
    • IR Spectroscopy: Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H bends at ~3300 cm⁻¹ .
  • X-ray Crystallography: Grow single crystals via slow evaporation (ethanol/water). Use SHELXL for structure refinement and ORTEP-3 for visualization. Key metrics: R-factor < 0.05, data-to-parameter ratio > 15 .

How can researchers address low yields or unexpected byproducts during synthesis?

Advanced Research Question
Methodological Answer:

  • Regioselectivity Issues: Use substituent-directed strategies (e.g., electron-donating groups on the phenyl ring) to guide cyclization .
  • Byproduct Analysis: Characterize impurities via LC-MS and adjust stoichiometry (e.g., reduce aldehyde excess).
  • Microwave-Assisted Synthesis: Reduce reaction time from 24 hours to 30–60 minutes, minimizing side reactions .

What computational tools are suitable for studying the compound’s mechanism of action?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., thymidine phosphorylase). Validate docking poses with MD simulations (AMBER or GROMACS) .
  • QSAR Modeling: Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using Gaussian or CODESSA .

How should researchers resolve contradictions in bioactivity data across studies?

Advanced Research Question
Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., tipiracil-HCl for thymidine phosphorylase inhibition) and normalize data to cell viability (MTT assay) .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare IC50 values. Address batch variability by repeating assays with fresh stock solutions .

What strategies improve solubility for in vitro bioassays?

Basic Research Question
Methodological Answer:

  • Co-solvents: Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers .
  • Derivatization: Synthesize water-soluble prodrugs (e.g., phosphate esters) via esterification of the carboxylate group .

How can crystallographers resolve challenges in refining the compound’s crystal structure?

Advanced Research Question
Methodological Answer:

  • High-Resolution Data: Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
  • Twinning Analysis: Use PLATON to detect twinning and refine structures with SHELXL’s TWIN/BASF commands .

How do structural modifications influence bioactivity?

Advanced Research Question
Methodological Answer:

  • SAR Studies: Replace the benzyloxy group with halogens (e.g., 4-fluorophenyl) to enhance kinase inhibition. Test derivatives in enzyme inhibition assays (e.g., radiometric kinase assays) .
  • Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (e.g., C=O and NH groups) using Discovery Studio .

What assays evaluate the compound’s cytotoxicity and selectivity?

Basic Research Question
Methodological Answer:

  • Cytotoxicity: Use MTT or resazurin assays on HEK-293 (normal) and HeLa (cancer) cells. Calculate selectivity index (SI = IC50_normal / IC50_cancer) .
  • Off-Target Screening: Perform kinase profiling (Eurofins KinaseProfiler) at 10 µM to identify non-specific binding .

How can metabolic stability be assessed for pharmacokinetic studies?

Advanced Research Question
Methodological Answer:

  • Liver Microsomes: Incubate the compound (1–10 µM) with human liver microsomes (HLM) and NADPH. Quantify degradation via LC-MS/MS. Calculate half-life (t1/2) using nonlinear regression .
  • CYP Inhibition: Test against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Vivid® assays) .

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